molecular formula C11H8ClNOS B15202733 (2-Amino-5-chlorophenyl)(thiophen-2-yl)methanone

(2-Amino-5-chlorophenyl)(thiophen-2-yl)methanone

Cat. No.: B15202733
M. Wt: 237.71 g/mol
InChI Key: PYOYAYUOWCTPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Amino-5-chlorophenyl)(thiophen-2-yl)methanone is a compound that features both an amino-chlorophenyl group and a thiophene ring. This combination of functional groups makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science. The presence of the thiophene ring, in particular, is notable due to its widespread use in the development of pharmaceuticals and organic electronic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-chlorophenyl)(thiophen-2-yl)methanone typically involves the condensation of 2-amino-5-chlorobenzoyl chloride with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-chlorophenyl)(thiophen-2-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce the corresponding alcohol .

Scientific Research Applications

(2-Amino-5-chlorophenyl)(thiophen-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Amino-5-chlorophenyl)(thiophen-2-yl)methanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and carbonyl groups. These interactions can lead to changes in the activity of these targets, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-Amino-5-chlorophenyl)(thiophen-2-yl)methanone lies in its combination of an amino-chlorophenyl group and a thiophene ring. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C11H8ClNOS

Molecular Weight

237.71 g/mol

IUPAC Name

(2-amino-5-chlorophenyl)-thiophen-2-ylmethanone

InChI

InChI=1S/C11H8ClNOS/c12-7-3-4-9(13)8(6-7)11(14)10-2-1-5-15-10/h1-6H,13H2

InChI Key

PYOYAYUOWCTPNL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)C2=C(C=CC(=C2)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.